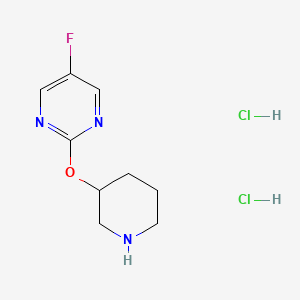

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O.2ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;;/h4-5,8,11H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCGWOYMGOEPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as .

Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with the pyrimidine core.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

Reduction: Reduction reactions can occur at the pyrimidine core, particularly at the fluorine-substituted position.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the pyrimidine core.

Substitution: Substituted derivatives at the fluorine position.

Scientific Research Applications

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as and , which are crucial for DNA synthesis and cell division.

Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Halogen-Substituted Analogs

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1632286-11-3) replaces fluorine with bromine. Key differences include:

- Molecular Weight : 294.58 (bromo analog) vs. 268.12 (fluoro analog, assuming dihydrochloride form).

- Electronegativity and Size : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and target binding compared to bromine, which increases lipophilicity and steric bulk .

| Property | 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine Dihydrochloride | 5-Bromo-2-(piperidin-3-yloxy)pyrimidine Hydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₂FCl₂N₃O | C₉H₁₃BrClN₃O |

| Molecular Weight | 268.12 | 294.58 |

| Halogen Substituent | Fluorine (electronegative, small) | Bromine (lipophilic, bulky) |

| Solubility | Higher (dihydrochloride salt) | Moderate (monohydrochloride salt) |

Piperidinyl-Substituted Pyrimidines

lists pyrimidines with piperidinyl groups at varying positions, such as 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride (CAS: 1361114-34-2). Key distinctions include:

- Substituent Position : The target compound’s piperidinyloxy group at the 2-position vs. 4-position piperidinyl groups in analogs.

- Functional Groups: The fluoro and ether-linked piperidinyloxy group in the target compound may improve membrane permeability compared to amino or methyl substituents .

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | 5-Fluoro, 2-(piperidin-3-yloxy) | 268.12 | High solubility, potential CNS activity |

| 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine | 5-Methyl, 4-piperidin-3-yl | 265.19 | Lower lipophilicity, amine functionality |

Metabolic Stability and Administration

Fluorinated pyrimidines like 5-Fluorouracil (FU) and 5-Fluoro-2′-deoxyuridine (FUDR) () exhibit route-dependent metabolism. Intravenous administration maximizes plasma retention, suggesting that the dihydrochloride salt form of the target compound may similarly benefit from IV delivery for sustained efficacy . Non-fluorinated analogs, such as 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (), lack halogen-driven metabolic resistance, leading to faster clearance .

Salt Form Comparisons

The dihydrochloride form of the target compound enhances solubility compared to monohydrochloride analogs (e.g., ). Dihydrochloride salts are preferred in drug formulations for improved bioavailability, as seen in structurally diverse compounds like 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (), which uses salt forms to stabilize crystalline structures .

Research Implications

- Structural Optimization: The fluorine atom and piperidinyloxy group in the target compound likely enhance target binding (e.g., kinase inhibition) compared to bulkier or non-halogenated analogs.

- Formulation Advantages: The dihydrochloride salt improves solubility, critical for intravenous administration and consistent pharmacokinetics .

Biological Activity

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a fluorine atom at the 5-position and a piperidine moiety linked through an ether bond. Its molecular formula is CHClFNO, with a molecular weight of approximately 233.67 g/mol. It appears as an off-white solid and is soluble in water, enhancing its applicability in biological studies and drug development .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of kinases, which play critical roles in various cellular processes including proliferation and apoptosis .

Interaction Studies

Preliminary data indicate that the compound interacts with various biological targets, including:

- Kinases : Involved in signal transduction.

- Enzymes : Affecting pathways relevant to cancer and other diseases.

These interactions suggest its potential as a lead compound for further drug development .

Anticancer Properties

Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. In vitro studies have demonstrated its efficacy against several cancer cell lines, with notable effects observed in:

- L1210 Mouse Leukemia Cells : Exhibited potent inhibition of cell proliferation with IC values in the nanomolar range .

- Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) : The compound showed better growth inhibition compared to standard treatments such as 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been explored for its antimicrobial effects, suggesting a broader spectrum of biological activities that may be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.